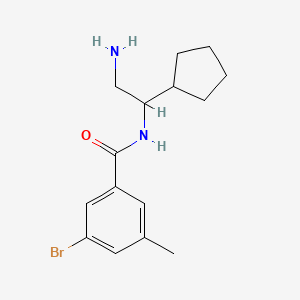![molecular formula C13H20FNO B6633985 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol, also known as Fendiline, is a synthetic compound that belongs to the class of calcium channel blockers. It was first synthesized in the 1960s and has since been used for the treatment of various medical conditions, such as angina pectoris, hypertension, and arrhythmias. In recent years, Fendiline has gained attention for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol works by blocking the entry of calcium ions into cells, which can help to reduce the activity of certain types of cells, such as cardiac muscle cells. This mechanism of action is similar to other calcium channel blockers, such as verapamil and diltiazem. However, 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been found to have some unique properties that make it particularly useful for research purposes.
Biochemical and Physiological Effects
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been found to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the release of certain neurotransmitters, such as dopamine and norepinephrine. It has also been found to have anti-inflammatory effects, which may contribute to its neuroprotective properties. Additionally, 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been shown to have some effects on the immune system, although the exact mechanisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has several advantages for use in lab experiments. It is relatively easy to synthesize, and there are established methods for its purification and analysis. Additionally, 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been found to be relatively stable under a variety of conditions, which makes it useful for long-term studies. However, there are also some limitations to its use. For example, 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been found to have some toxic effects at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol. One area of interest is in its potential use for the treatment of neurodegenerative diseases. Additionally, there is interest in exploring its effects on other types of cells, such as immune cells and cancer cells. Finally, there is potential for the development of new derivatives of 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol that may have improved properties for use in research or clinical applications.
Conclusion
In conclusion, 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been described. Finally, several future directions for research on 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol have been identified, highlighting its potential for further study and development.
Synthesemethoden
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol can be synthesized using a multi-step process that involves the reaction of 4-fluorophenol with 2,2-dimethylbutylamine in the presence of a catalyst. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product. The synthesis of 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol is well-established and has been described in several publications.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol has been found to have neuroprotective effects, meaning that it can help to prevent damage to neurons in the brain. This has led to interest in its potential use for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethylbutylamino)methyl]-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-4-13(2,3)9-15-8-10-7-11(14)5-6-12(10)16/h5-7,15-16H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITXUUSLDGJASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNCC1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)

![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)





